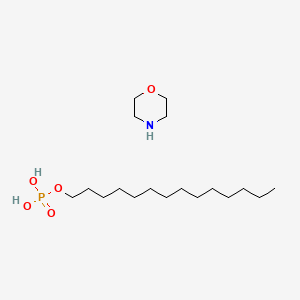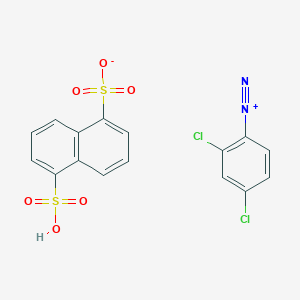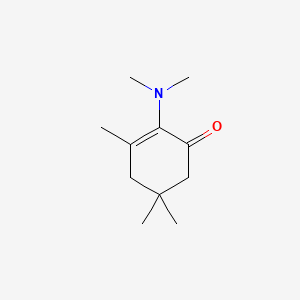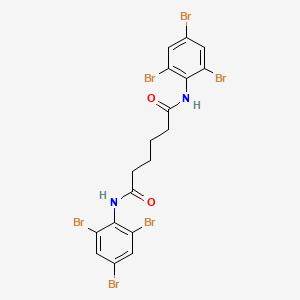
Morpholinium tetradecyl hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium tetradecyl hydrogen phosphate is a chemical compound with the molecular formula C18H40NO5P. It is a morpholinium-based ionic liquid, which means it is composed of morpholine and tetradecyl hydrogen phosphate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholinium tetradecyl hydrogen phosphate typically involves the reaction of morpholine with tetradecyl hydrogen phosphate under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Morpholinium tetradecyl hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted morpholinium compounds .
Aplicaciones Científicas De Investigación
Morpholinium tetradecyl hydrogen phosphate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of morpholinium tetradecyl hydrogen phosphate involves its interaction with molecular targets and pathways within biological systems. The compound’s ionic nature allows it to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit specific enzymes and interfere with viral replication processes .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to morpholinium tetradecyl hydrogen phosphate include:
- Morpholine
- Oleic acid, compound with morpholine (1:1)
- 4-morpholinopropane sulphonic acid
- 4-acetylmorpholine
- 2,2’-dimorpholinyldiethyl ether
Uniqueness
Its ionic liquid nature also provides advantages in terms of solubility, stability, and reactivity compared to other similar compounds .
Propiedades
Número CAS |
65104-59-8 |
|---|---|
Fórmula molecular |
C18H40NO5P |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
morpholine;tetradecyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O4P.C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;1-3-6-4-2-5-1/h2-14H2,1H3,(H2,15,16,17);5H,1-4H2 |
Clave InChI |
LAKQHNKENBYZJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1 |
Números CAS relacionados |
65104-60-1 65104-59-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10a,12a-dimethyl-4,4a,4b,10b,11,12-hexahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13768847.png)



![Methyl 2-{1-[(tert-butoxycarbonyl)(methyl)amino]-5-hydroxypentyl}-5-hydroxy-6-oxo-3,6-dihydropyrimidine-4-carboxylate](/img/structure/B13768868.png)









